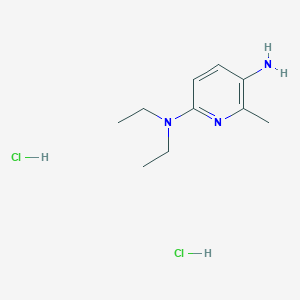

N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride

Cat. No. B8712253

M. Wt: 252.18 g/mol

InChI Key: SGECHFWEVFZQPI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07781373B2

Procedure details

Into a 500 mL PARR reactor bottle was placed 6.3 gram (30 mmol) of 6-diethylamino-3-nitro-2-picoline and 75 mL of reagent grade methanol. The mixture was stirred at room temperature for a few minutes to fully dissolve the diethylaminonitropicoline, then 1 gram of 5% Palladium on carbon was added. The resulting mixture was placed upon the PARR hydrogenation shaker and hydrogenated at 50 psi H2 atmosphere at room temperature. After 3 hours the reaction was removed from the hydrogenation shaker and evaluated by thin layer chromatography to show that all starting material had been consumed and one product had formed. The product containing methanol solution was filtered through a pad of Supercel Celite slurried in methanol on a medium porosity sintered glass funnel to remove the palladium on carbon catalyst. The Celite pad was washed with 25 mL of methanol. The resulting nearly colorless filtrate was treated with 7 mL of concentrated hydrochloric acid (0.84 moles hydrogen chloride) and the lightly colored solution was transferred to a 500 mL flask. The product mixture was concentrated under reduced pressure at 50° C. to afford a wet amorphous semi-solid product mixture. This was treated with 50 mL of acetonitrile and stirred rapidly for 45 minutes then filtered on a Buchner funnel. The resulting off-white solid was washed with 25 mL of acetonitrile, dried by sucking air through for 30 minutes, then dried under high vacuum over night. The off-white product of N2,N2-diethyl-6-methyl-2,5-pyridinediamine dihydrochloride was 7.2 grams (28.5 mmol, 95.1% yield). Mass Spectrum analysis indicated an Electron Impact EI+ m/e of 179.

[Compound]

Name

reagent

Quantity

75 mL

Type

reactant

Reaction Step Two

Name

diethylaminonitropicoline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

95.1%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[N:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[CH:6][CH:5]=1)[CH3:2].CO.C(N(C1C=CN=C(C)C=1[N+]([O-])=O)CC)C.[ClH:33]>[Pd].C(#N)C>[ClH:33].[ClH:33].[CH2:14]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([NH2:11])=[C:8]([CH3:10])[N:9]=1)[CH3:15] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(C1=CC=C(C(=N1)C)[N+](=O)[O-])CC

|

Step Two

[Compound]

|

Name

|

reagent

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

|

Name

|

diethylaminonitropicoline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)C1=C(C(=NC=C1)C)[N+](=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Eight

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at room temperature for a few minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed upon the PARR hydrogenation shaker and hydrogenated at 50 psi H2 atmosphere at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 3 hours the reaction was removed from the hydrogenation shaker

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been consumed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

one product had formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through a pad of Supercel Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

slurried in methanol on a medium porosity sintered glass funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the palladium on carbon catalyst

|

WASH

|

Type

|

WASH

|

|

Details

|

The Celite pad was washed with 25 mL of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the lightly colored solution was transferred to a 500 mL flask

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The product mixture was concentrated under reduced pressure at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a wet amorphous semi-solid product mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred rapidly for 45 minutes

|

|

Duration

|

45 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered on a Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting off-white solid was washed with 25 mL of acetonitrile

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

through for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under high vacuum over night

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.Cl.C(C)N(C1=NC(=C(C=C1)N)C)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |